
1,3-Dichloro-4,6-dinitrobenzene
Overview
Description
1,3-Dichloro-4,6-dinitrobenzene (CAS: 3698-83-7) is a halogenated nitroaromatic compound with the molecular formula C₆H₂Cl₂N₂O₄ and a molecular weight of 237.00 g/mol . Its structure features two chlorine atoms at the 1- and 3-positions and two nitro groups at the 4- and 6-positions on a benzene ring. The electron-withdrawing nitro and chloro substituents render the compound highly electrophilic, enabling selective reactivity in nucleophilic aromatic substitution (NAS) reactions .
Preparation Methods
Nitration of 1,3-Dichlorobenzene Using Mixed Acid Systems
Reaction Overview
The predominant industrial and laboratory method for synthesizing 1,3-dichloro-4,6-dinitrobenzene is the direct nitration of 1,3-dichlorobenzene with a nitrating mixture comprising fuming nitric acid, sulfuric acid, and sulfur trioxide (SO₃) or oleum. This process exploits the electrophilic aromatic substitution mechanism where nitronium ions (NO₂⁺) generated in situ attack the aromatic ring.
Reaction Conditions and Reagents
- Starting material: 1,3-dichlorobenzene
- Nitrating agents: Fuming nitric acid (containing dissolved nitrogen dioxide), concentrated sulfuric acid, and SO₃ or oleum
- Concentration ratios:
- Nitric acid: approximately 2.0 to 2.3 moles per mole of 1,3-dichlorobenzene
- SO₃: approximately 1 to 3 moles per mole of 1,3-dichlorobenzene (preferably 1.5 to 2.25 moles)
- 1,3-dichlorobenzene: 12 to 24 weight percent in the reaction mixture
- Temperature: The reaction mixture is typically stirred between −10 °C and 70 °C, with some processes heating up to 100-120 °C for completion
- Solvent system: Water-free sulfuric acid (100% or containing 0-10% free SO₃) to ensure anhydrous conditions, which favors selective nitration and reduces side reactions
Process Description
- The 1,3-dichlorobenzene is mixed with fuming nitric acid, sulfuric acid, and SO₃ to form a homogeneous reaction mixture.
- The mixture is maintained at controlled temperatures (usually starting low to prevent runaway reactions and then heated as needed).
- The nitration proceeds to selectively introduce nitro groups at the 4 and 6 positions, yielding this compound.
- The product crystallizes directly from the reaction mixture without the need for water quenching, which enhances purity.
- Isolation is achieved by filtration of the cold crystal slurry, followed by washing and drying.
Advantages of This Method
- Direct crystallization from the reaction mixture avoids water quenching and subsequent recrystallization steps.
- High purity product is obtained, with reported purities above 87% by weight.
- The process allows recycling of the acid filtrate, improving economic and environmental aspects.
Yield and Purity Data (From DE4439194C2 Patent)
Parameter | Value/Range |
---|---|
Nitric acid per mole substrate | 2.0–2.3 moles |
SO₃ per mole substrate | 1.0–3.0 moles (preferably 1.5–2.25) |
1,3-Dichlorobenzene concentration | 12–24 wt% |
Reaction temperature | 0–40 °C initially; up to 120 °C for completion |
Yield (crude product) | Up to 98% theoretical yield |
Purity (GC analysis) | ~87.6–89.8% this compound |
Side products | ~9–11% 1,3-dichloro-2,4-dinitrobenzene; minor mono-nitro compounds |
Reaction Scheme Summary
$$
\text{1,3-Dichlorobenzene} + 2 \text{NO}2^+ \xrightarrow[\text{H}2\text{SO}4, \text{SO}3]{\text{Fuming HNO}_3} \text{this compound}
$$
Alternative Preparations and Purification Techniques
Crystallization and Purification
- After nitration, the crude product is dissolved in boiling ethanol.
- Filtration and crystallization at 0 °C yield purified this compound with yields around 70–71.5% of theoretical.
- Decolorizing charcoal may be used to remove impurities.
- This step is critical to separate the desired isomer from minor positional isomers like 1,3-dichloro-2,4-dinitrobenzene.
Use of Mixed Acid with SO₃ Addition
- SO₃ can be added directly or supplied via oleum (fuming sulfuric acid).
- SO₃ serves to remove water generated during nitration by forming more sulfuric acid, thus maintaining anhydrous conditions favorable for high selectivity.
Summary Table of Preparation Parameters
Parameter | Typical Range/Value | Notes |
---|---|---|
Starting Material | 1,3-Dichlorobenzene | Purity affects final product quality |
Nitric Acid Concentration | 2.0–2.3 moles per mole substrate | Prefer fuming nitric acid |
Sulfuric Acid | 4–10 times weight of substrate | Water-free or with 0–10% free SO₃ |
SO₃ Concentration | 1.0–3.0 moles per mole substrate | Added as SO₃ or oleum |
Reaction Temperature | −10 °C to 70 °C (stirring); up to 120 °C (heating) | Temperature control critical for selectivity |
Reaction Time | 15 minutes to several hours | Depends on temperature and scale |
Isolation Method | Filtration of cold crystal slurry | Avoids water quenching |
Purity of Final Product | ~88–90% by GC | Minor isomer impurities present |
Yield | 70–98% theoretical | Varies by purification steps |
Research Findings and Industrial Relevance
- The direct nitration method using fuming nitric acid, sulfuric acid, and SO₃ is well-documented and preferred for industrial-scale synthesis due to its efficiency and product purity.
- Avoiding water quenching reduces hydrolysis and side reactions, leading to higher yields of the desired dinitro compound.
- Recycling of acid filtrates enhances sustainability and cost-effectiveness.
- The presence of minor isomers such as 1,3-dichloro-2,4-dinitrobenzene is typical but can be minimized by strict control of reaction parameters.
- These preparation methods have been patented and described in detail in patents such as US8003831B1 and DE4439194C2, reflecting their industrial adoption.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-4,6-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Major Products:
Scientific Research Applications
Chemical Synthesis
- Intermediate in Organic Synthesis : DCNB is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It serves as a precursor for various chemical transformations that yield complex organic molecules .
- Production of Dyes and Pigments : The compound is integral in producing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions. These reactions facilitate the introduction of various functional groups necessary for dye formation .
- Synthesis of Pharmaceuticals : DCNB is explored as a building block in drug development. Its derivatives have shown potential biological activities, making it relevant in medicinal chemistry .
Biological Applications
- Biochemical Research : Research has indicated that DCNB interacts with biomolecules, particularly enzymes like glutathione S-transferase (GST). This interaction is crucial for understanding detoxification processes and cellular responses to xenobiotics .
- Toxicology Studies : DCNB has been studied for its potential toxic effects on cellular systems. Investigations into its cellular effects reveal that it can influence cell signaling pathways and gene expression, thus providing insights into its role as a toxicant .
- Pharmacological Potential : Ongoing studies are assessing the efficacy of DCNB derivatives against various biological targets, including HIV-1. Some derivatives have demonstrated potent antiviral activity, indicating potential therapeutic uses .
Industrial Applications
- Agrochemicals Production : The compound is utilized in synthesizing pesticides and herbicides, contributing to agricultural productivity. Its derivatives often possess herbicidal properties that are beneficial in crop management .
- Polymer Chemistry : DCNB can be used as a monomer or intermediate in polymer synthesis, enhancing the properties of materials used in various industrial applications .
Table 1: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemical Synthesis | Intermediate for dyes and pharmaceuticals | Essential for creating complex molecules |
Biological Research | Interaction with GST and cellular effects | Influences detoxification processes |
Toxicology | Studies on cellular toxicity | Affects cell signaling pathways |
Industrial Chemistry | Production of agrochemicals | Enhances agricultural productivity |
Polymer Chemistry | Monomer for polymer synthesis | Improves material properties |
Case Study Example: DCNB in Drug Development
A study published on diarylaniline derivatives highlighted the potential of DCNB analogs as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds exhibited low nanomolar activity and high selectivity indices, showcasing their promise in antiviral therapy .
Mechanism of Action
The mechanism of action of 1,3-dichloro-4,6-dinitrobenzene involves its interaction with nucleophiles due to the electron-withdrawing effects of the nitro groups. This makes the compound highly reactive towards nucleophilic aromatic substitution reactions . The molecular targets and pathways involved in its reactions are primarily related to the formation of Meisenheimer complexes, which are intermediates in nucleophilic aromatic substitution .
Comparison with Similar Compounds
Key Properties :
- Synthesis : Typically prepared via nitration of o-dichlorobenzene using potassium nitrate in concentrated sulfuric acid .
- Applications: Pharmaceuticals: Acts as a precursor for diarylaniline derivatives with potent anti-HIV-1 activity (e.g., compound 37, EC₅₀ = 0.003 μM) . Materials Science: Intermediate in synthesizing 1,2,4,5-tetraaminobenzene hydrochloride (TAB·4HCl), a polymer-grade monomer for advanced materials .
Structural Analogs and Reactivity
Table 1: Structural and Reactivity Comparison
Reactivity Insights :
- Electrophilicity : The nitro and halogen groups in this compound activate the benzene ring for NAS, enabling sequential substitutions (e.g., with glycine ethyl ester to form bis-glycine derivatives) .
- Halogen Effects : Bromine in 2-bromo-4,6-dinitroaniline reduces reactivity compared to chlorine, but nitro groups maintain activation for dye formation . Fluorine in 1,3-difluoro-4,6-dinitrobenzene increases leaving-group ability, enhancing reaction rates .
Physicochemical Properties
Key Observations :
- Solubility : The dichloro-dinitrobenzene’s stability in solvents like DMSO facilitates its use in multi-step syntheses , whereas brominated analogs face challenges in analytical workflows due to adsorption .
- Thermal Stability : Nitro groups contribute to thermal resilience, but methyl substituents in dinitrotoluene lower decomposition temperatures .
Pharmaceuticals :
- Anti-HIV Agents: Derivatives of this compound exhibit nanomolar potency against HIV-1 (e.g., compound 37, SI = 20,887) . Comparatively, halogenated anilines (e.g., 2-chloro-4,6-dinitroaniline) lack therapeutic utility but are prevalent in environmental contaminants .
- Polymer Precursors : Used to synthesize TAB·4HCl (79.7% yield), critical for conductive polymers , unlike dinitrotoluene, which is restricted to industrial explosives .
Materials Science :
- Dyes and Pigments : Structural analogs like 2-bromo-4,6-dinitroaniline are intermediates in disperse dyes but face regulatory scrutiny .
Biological Activity
1,3-Dichloro-4,6-dinitrobenzene (DCNB) is an aromatic compound widely studied for its biological activity and potential applications in various fields, including biochemistry, toxicology, and pharmacology. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: CHClNO
- Molecular Weight: 236.997 g/mol
- CAS Number: 3698-83-7
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition: DCNB is known to inhibit various enzymes, particularly glutathione S-transferase (GST), which plays a crucial role in detoxification processes. The inhibition of GST can lead to increased oxidative stress within cells.
- Cell Signaling Interference: The compound affects cell signaling pathways and gene expression, influencing cellular metabolism and function. This interference can result in altered cell proliferation and apoptosis.
Toxicity Studies
The toxicity of this compound has been evaluated in multiple studies, revealing significant insights into its effects on different biological systems:
- Acute Toxicity: In animal models, DCNB has shown variable toxicity levels depending on dosage. For instance, studies indicate that at high doses, it can induce lethargy and metabolic disturbances . The lowest lethal dose observed was 950 mg/kg in rabbits .
- Chronic Exposure Effects: Long-term exposure studies have indicated that DCNB can lead to hematological changes such as methemoglobinemia and alterations in blood parameters .
Case Studies
Several case studies highlight the implications of DCNB exposure:
- Human Exposure Reports: Limited reports exist regarding human poisoning; however, occupational exposure data suggest potential risks associated with industrial use. Workers exposed to DCNB showed signs of hematological toxicity .
Cellular and Molecular Studies
Research has demonstrated that DCNB interacts with various cellular components:
- Cellular Metabolism: It influences metabolic pathways by affecting the activity of critical enzymes involved in metabolic detoxification. This interaction can lead to increased levels of reactive oxygen species (ROS), contributing to oxidative stress .
- Gene Expression Modulation: Studies have shown that DCNB can modulate the expression of genes involved in stress responses and apoptosis pathways.
Comparative Analysis with Similar Compounds
DCNB's biological activity can be compared with other dinitrobenzene derivatives:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
1,3-Dichloro-2,4-dinitrobenzene | CHClNO | Moderate enzyme inhibition |
1,5-Dichloro-2,4-dinitrobenzene | CHClNO | Similar toxicity profile |
2,4-Dichloro-1,5-dinitrobenzene | CHClNO | Lower reactivity with GST |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of 1,3-dichloro-4,6-dinitrobenzene in complex matrices like textiles?
Methodological Answer: Use ATD-GC/MS (Automated Thermal Desorption-Gas Chromatography/Mass Spectrometry) with a mid-polarity capillary column (e.g., 50% phenyl/50% dimethylpolysiloxane) to resolve co-eluting compounds. Key parameters include:
- Thermal desorption at 280–300°C for analyte release.
- Splitless injection mode to enhance sensitivity.
- MS detection in selected ion monitoring (SIM) mode focusing on m/z 236 (molecular ion cluster). Address adsorption issues (peak tailing) by pre-conditioning the system with silanized liners and using inert column materials .
Data Validation: Cross-reference with spectral libraries (e.g., NIST) and confirm via deuterated internal standards (e.g., 3-nitroaniline-d4) to mitigate matrix effects .
Q. How can the crystal structure of this compound derivatives be determined experimentally?
Methodological Answer: Employ single-crystal X-ray diffraction (e.g., using a Bruker APEX-II diffractometer) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL software is recommended for small-molecule structures. Key steps:
- Collect data at 295 K to minimize thermal motion artifacts.
- Use hydrogen-bonding constraints (e.g., N–H⋯O interactions) to stabilize planar molecular configurations.
- Validate with residual factors (R < 0.05) and data-to-parameter ratios >10 .
Advanced Research Questions
Q. What synthetic routes yield thermally stable explosives from this compound?
Methodological Answer: React this compound with 3-chloroaniline in a nucleophilic aromatic substitution, followed by mixed-acid nitration (HNO₃/H₂SO₄) to introduce additional nitro groups. Subsequent displacement of chloro groups with ammonia under high pressure (5–10 bar) produces 3,3′-diamino-2,2′,4,4′,6,6′-hexanitrodiphenylamine , a heat-resistant explosive (m.p. 232–237°C). Purify via recrystallization from DMSO/ethanol .
Key Metrics:
- Thermal stability: Assess via differential scanning calorimetry (DSC) at 10°C/min.
- Sensitivity: Use a BAM drop-hammer test (impact energy >40 J for classification as insensitive) .
Q. How can conflicting chromatographic data for this compound in environmental samples be resolved?
Methodological Answer: Address adsorption and co-elution issues by:
- Column Optimization: Use a DB-5MS column (5% phenyl/95% dimethylpolysiloxane) for better polarity matching.
- Derivatization: React with pentafluorobenzyl bromide to enhance volatility and MS sensitivity.
- Data Mining: Apply MS DIAL software for spectral deconvolution and match against the MoNA mass spectral library to distinguish isomers (e.g., 2-chloro-4,6-dinitroaniline) .
Validation: Spike samples with isotopically labeled analogs (e.g., this compound-d4) to quantify recovery rates and matrix effects .
Properties
IUPAC Name |
1,5-dichloro-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXDNSYFDIHPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022210 | |
Record name | 1,3-Dichloro-4,6-dinitrobenzene | |
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Molecular Weight |
236.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-83-7 | |
Record name | 1,3-Dichloro-4,6-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3698-83-7 | |
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Record name | 1,3-Dichloro-4,6-dinitrobenzene | |
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Record name | 3698-83-7 | |
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Record name | Benzene, 1,5-dichloro-2,4-dinitro- | |
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Record name | 1,3-Dichloro-4,6-dinitrobenzene | |
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Record name | 1,5-dichloro-2,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,3-DICHLORO-4,6-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ENC7C8ZR0 | |
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